
N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride
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Overview
Description
N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a 3-chlorophenyl group and a furan-2-ylmethyl group further enhances its chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride, also known as GNF-Pf-3539, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell survival, metabolism, migration, and cell-cycle control .
Mode of Action
GNF-Pf-3539 acts by inhibiting the interactions between the Epidermal Growth Factor (EGF) and EGFR . This inhibition blocks the activation of EGFR, thereby preventing the initiation of signal transduction cascades that lead to DNA synthesis and cell division and proliferation .
Biochemical Pathways
The inhibition of EGF-EGFR interactions by GNF-Pf-3539 affects several biochemical pathways. Primarily, it impacts the MAPK, PTEN/Akt, and JNK pathways . These pathways are critical for cellular processes such as proliferation and differentiation .
Pharmacokinetics
The pharmacokinetic properties of GNF-Pf-3539, including its Absorption, Distribution, Metabolism, and Excretion (ADME), significantly influence its bioavailability . .
Result of Action
The molecular and cellular effects of GNF-Pf-3539’s action primarily involve the reduction of proliferative processes observed in non-small cell lung carcinoma (NSCLC) . By inhibiting EGF-EGFR interactions, GNF-Pf-3539 prevents the activation of EGFR and the subsequent initiation of signal transduction cascades that lead to cell proliferation .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high affinity for the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell proliferation and differentiation .
Cellular Effects
The cellular effects of N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride are primarily related to its interaction with EGFR. By inhibiting the interaction between EGF and EGFR, this compound can potentially reduce the proliferative processes observed in non-small cell lung carcinoma .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of EGF-EGFR interactions. This compound binds to EGFR, preventing the binding of EGF and thus inhibiting the activation of downstream signaling pathways that lead to cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.
Substitution Reactions:
Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the quinazoline derivative with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Properties
The compound exhibits a high affinity for the epidermal growth factor receptor (EGFR), which is crucial in cell proliferation and differentiation. By inhibiting the interaction between epidermal growth factor (EGF) and EGFR, this compound can potentially reduce the proliferative processes observed in cancers, particularly non-small cell lung carcinoma.
Anticancer Activity
N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride has demonstrated efficacy in inhibiting cancer cell growth. Notably, studies indicate its potential against various cancer types due to its ability to disrupt EGFR signaling pathways:
- Non-Small Cell Lung Carcinoma : The compound has shown promise in reducing tumor growth by targeting EGFR-mediated pathways.
- Other Cancers : Preliminary studies suggest effectiveness against breast and colorectal cancers, warranting further investigation.
Antimicrobial Properties
Research indicates that this quinazoline derivative exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves acting as a dihydrofolate reductase inhibitor, crucial for bacterial DNA synthesis:
Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Methicillin-resistant Staphylococcus aureus | 12 | 75 |
Escherichia coli | 10 | 80 |
Candida albicans | 11 | 77 |
Multidrug-resistant Acinetobacter baumannii | 15 | 30 |
This data suggests that the compound could be developed into a novel antimicrobial agent, especially against multidrug-resistant strains.
Antimalarial Activity
Recent studies have identified N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine as a potent antimalarial agent. Its efficacy against malaria parasites has been documented, indicating its potential use in treating malaria .
Case Study on Anticancer Efficacy
A study focusing on the anticancer properties of this compound demonstrated a significant reduction in tumor size in animal models of lung cancer when administered at specific dosages. The results indicated a survival rate improvement compared to control groups.
Evaluation of Antimicrobial Resistance
In vitro studies have shown that the compound effectively reduces bacterial load in cultures infected with multidrug-resistant strains of bacteria. This suggests its potential as an alternative treatment option in settings where conventional antibiotics fail.
Comparison with Similar Compounds
Similar Compounds
- **N2-(4-fluorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine
- **N2-(3-bromophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine
- **N2-(3-chlorophenyl)-N4-(thiophen-2-ylmethyl)quinazoline-2,4-diamine
Uniqueness
N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the furan-2-ylmethyl group may enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development and other scientific research applications.
Biological Activity
N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a quinazoline core, characterized by a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a 3-chlorophenyl group and a furan-2-ylmethyl group enhances its chemical reactivity and biological activity. Its molecular formula is C19H15ClN4O with a molecular weight of approximately 354.80 g/mol .
Interaction with EGFR
One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of the epidermal growth factor receptor (EGFR). EGFR is crucial in regulating cell proliferation and differentiation. By binding to EGFR, this compound prevents the binding of epidermal growth factor (EGF), thereby inhibiting downstream signaling pathways responsible for cell growth and survival .
Anticancer Activity
Research indicates that this compound shows significant potential as an anticancer agent, particularly against non-small cell lung carcinoma (NSCLC). By inhibiting EGFR signaling, it can reduce tumor cell proliferation .
Table 1: Summary of Anticancer Studies
Study Reference | Cancer Type | Effectiveness | Mechanism |
---|---|---|---|
Non-Small Cell Lung | Significant reduction in proliferation | EGFR inhibition | |
Various | Cytotoxic effects | Targeting cancer pathways |
Antimicrobial Activity
This compound also demonstrates strong antimicrobial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The mechanism involves inhibition of bacterial dihydrofolate reductase (DHFR), leading to bactericidal effects .
Table 2: Antimicrobial Efficacy
Pathogen | Activity Level | Reference |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | Strong antibacterial activity | |
Acinetobacter baumannii | Effective against multidrug-resistant strains |
In Vivo Studies
In murine models, this compound has shown promising results. In one study, it was administered to mice infected with MRSA, resulting in a survival rate of 90% compared to 66% in untreated controls . This highlights its potential as an effective therapeutic agent.
Properties
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O.ClH/c20-13-5-3-6-14(11-13)22-19-23-17-9-2-1-8-16(17)18(24-19)21-12-15-7-4-10-25-15;/h1-11H,12H2,(H2,21,22,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARLTNLYWVHUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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